![molecular formula C12H19N3O3 B2600695 ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate CAS No. 2034321-61-2](/img/structure/B2600695.png)
ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate
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Description
The compound “ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the pyrazole and tetrahydropyran rings. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. As mentioned earlier, tetrahydropyranyl ethers are commonly used in organic synthesis and can be formed by the reaction of alcohols with 3,4-dihydropyran .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, tetrahydropyranyl ethers are generally stable and resilient to a variety of reactions .Scientific Research Applications
Antiviral Applications
The indole derivatives, which share a similar structural motif with “ethyl N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamate”, have been reported to exhibit antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, the subject compound could be explored for its potential antiviral properties, possibly offering a new avenue for the treatment of viral infections.
properties
IUPAC Name |
ethyl N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-2-17-12(16)14-10-7-13-15(8-10)9-11-5-3-4-6-18-11/h7-8,11H,2-6,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZVOUYHUTZILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN(N=C1)CC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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